molecular formula C12H12N2O2 B13740069 1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N'-dioxide CAS No. 2904-60-1

1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N'-dioxide

Cat. No.: B13740069
CAS No.: 2904-60-1
M. Wt: 216.24 g/mol
InChI Key: RPJCZVIYUCJOSA-UHFFFAOYSA-N
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Description

1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide is a chemical compound with a unique structure and properties. It is a derivative of 1,4-benzenedicarbonitrile, where the benzene ring is substituted with four methyl groups at positions 2, 3, 5, and 6, and the nitrile groups are oxidized to N,N’-dioxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide typically involves the oxidation of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the N,N’-dioxide groups back to nitrile groups.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Higher oxidized derivatives.

    Reduction: 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The N,N’-dioxide groups can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: A similar compound where the methyl groups are replaced with fluorine atoms.

    1,4-Benzenedicarbonitrile: The parent compound without any substituents on the benzene ring.

    1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-: The precursor compound without the N,N’-dioxide groups.

Uniqueness

1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide is unique due to the presence of both methyl groups and N,N’-dioxide groups, which confer distinct chemical and physical properties

Properties

CAS No.

2904-60-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-7-8(2)12(6-14-16)10(4)9(3)11(7)5-13-15/h1-4H3

InChI Key

RPJCZVIYUCJOSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C=[N+]=O)C(=C(C1=C=N[O-])C)C)C

Origin of Product

United States

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